N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Description
N-[(2Z)-3-(2-Methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a thiophene carboxamide moiety. The benzothiazole ring is substituted with a nitro group at position 6 and a 2-methoxyethyl group at position 2. This structural framework is significant in medicinal chemistry due to the bioactivity of benzothiazole derivatives, which are known for antitumor, antimicrobial, and anti-inflammatory properties . The compound’s Z-configuration at the benzothiazole-thiophene junction and its nitro substituent likely influence its electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-22-7-6-17-11-5-4-10(18(20)21)9-13(11)24-15(17)16-14(19)12-3-2-8-23-12/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPELWRBRLLGNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Introduction of the Nitro Group: Nitration of the benzothiazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a condensation reaction involving a suitable thiophene precursor.
Coupling of the Benzothiazole and Thiophene Rings: The final step involves coupling the benzothiazole and thiophene rings through a carboxamide linkage, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like potassium permanganate.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structural arrangement characterized by a benzothiazole moiety and a nitro group, which enhances its reactivity and biological interactions. The synthesis typically involves multiple steps:
- Formation of the Benzothiazole Ring : This is achieved via cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The nitro group is incorporated through nitration reactions, while the methoxyethyl group is added via alkylation methods.
- Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound's purity and yield.
The molecular formula for this compound is C14H15N3O4S, with a molecular weight of approximately 315.35 g/mol.
Biological Activities
Research indicates that N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide exhibits various biological activities:
- Antimicrobial Properties : Similar compounds have shown efficacy against bacteria and fungi, suggesting potential applications in developing new antibiotics.
- Anticancer Activity : The compound may interact with specific molecular targets involved in cancer cell proliferation and survival, making it a candidate for further pharmacological studies.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzothiazole exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the nitro group in the structure enhances this activity by disrupting bacterial cell wall synthesis.
- Anticancer Research : In vitro studies have indicated that compounds with similar structures can inhibit tumor cell growth by inducing apoptosis through mitochondrial pathways.
Applications in Medicinal Chemistry
The unique properties of this compound position it as a promising candidate for drug development:
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Potential for developing new antibiotics targeting resistant strains. |
| Anticancer Drugs | Candidates for treating various cancers through targeted therapy. |
| Diagnostic Agents | Possible use in imaging techniques due to its unique chemical properties. |
Materials Science Applications
Beyond medicinal chemistry, this compound could also find applications in materials science:
- Organic Electronics : Its unique electronic properties may allow for use in organic light-emitting diodes (OLEDs) or organic photovoltaic devices.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzothiazole and thiophene rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The target compound’s benzothiazole-thiophene hybrid structure distinguishes it from related carboxamide derivatives. Key comparisons include:
N-(2-Nitrophenyl)thiophene-2-carboxamide (Compound I)
- Core : Benzene ring linked to thiophene carboxamide.
- Substituents : Nitro group on benzene.
- Structural Features : Dihedral angles between benzene and thiophene rings range from 8.5° to 13.5°, promoting partial planarity. Weak C–H⋯O and C–H⋯S interactions dominate crystal packing, with an intramolecular S(6) hydrogen-bond motif .
- Bioactivity : Demonstrates antibacterial and antifungal activity .
1,3,4-Thiadiazole Derivatives Core: Thiadiazole ring substituted with trichloroethyl and carboxamide groups. Substituents: Varied functional groups (e.g., trichloro, phenylamino). Structural Features: Planar thiadiazole core facilitates π-π stacking; halogen substituents enhance lipophilicity. Bioactivity: Broad-spectrum antimicrobial and antitumor activities .
N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC)
- Core : Benzene linked to furan carboxamide.
- Substituents : Nitro group on benzene.
- Structural Features : Dihedral angle of 9.71° between furan and benzene rings. Similar weak intermolecular interactions to Compound I .
Substituent Effects
- Nitro Group : Present in both the target compound and Compound I, the nitro group enhances electrophilicity and participates in hydrogen bonding (C–H⋯O) and charge-transfer interactions.
- Methoxyethyl Group : Unique to the target compound, this substituent likely improves solubility in polar solvents compared to halogenated thiadiazoles.
- Benzothiazole vs.
Crystallographic and Computational Insights
- Software Tools : The target compound’s structure would be validated using SHELXL (for refinement) and ORTEP-III (for visualization), standard tools in crystallography .
- Hydrogen Bonding : Unlike Compound I, the target compound’s methoxyethyl group may introduce additional C–H⋯O interactions, altering crystal packing motifs. Graph-set analysis (as per Etter’s rules) would classify these interactions .
Data Table: Structural and Functional Comparison
*Predicted based on benzothiazole-thiophene analogs.
Biological Activity
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety with a nitro group and a thiophene carboxamide structure. Its molecular formula is , with a molecular weight of approximately 358.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₃S |
| Molecular Weight | 358.41 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with thiophene carboxamides under controlled conditions. Common reagents include dichloromethane or ethanol as solvents and catalysts such as triethylamine or pyridine to facilitate the reaction.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors, leading to significant biological effects such as:
- Antitumor Activity : The compound has shown potential in inhibiting the proliferation of various cancer cell lines.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by modulating cytokine production.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various biological assays:
-
Antitumor Activity : A study evaluated its cytotoxic effects on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) and reported an IC50 value of approximately 15 μM, indicating significant antiproliferative activity against these cells .
Cell Line IC50 (μM) MDA-MB-231 15 SK-Hep-1 20 NUGC-3 18 - Anti-inflammatory Effects : In a model of acute inflammation, administration of the compound resulted in a marked reduction in edema formation compared to control groups .
- Antimicrobial Activity : The compound exhibited notable antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 μg/mL .
Q & A
Q. What synthetic routes are optimal for preparing the target compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with nitro-substituted aldehydes.
- Step 2 : Introduction of the 2-methoxyethyl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Step 3 : Condensation with thiophene-2-carboxamide using coupling agents like EDCI/HOBt in anhydrous DCM . Key optimizations include solvent selection (e.g., DMF for polar intermediates), temperature control to prevent nitro-group degradation, and catalyst screening (e.g., Pd/C for hydrogenation steps) .
Q. What characterization techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry (Z-configuration) and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ at m/z 447.08) .
- Infrared Spectroscopy (IR) : Detection of key functional groups (e.g., nitro stretch at ~1520 cm⁻¹, carbonyl at ~1680 cm⁻¹) .
- HPLC : Purity assessment (>95% via reverse-phase C18 column) .
Q. How can preliminary biological activity be assessed for this compound?
- In vitro assays : Screen against target enzymes (e.g., kinases) or bacterial strains (e.g., S. aureus, MIC assays) using dose-response curves (1–100 µM) .
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (Kd) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., pH affecting nitro-group reactivity) or solvent-dependent solubility. Mitigation strategies include:
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
Systematic modifications and bioassays reveal critical substituents:
Computational modeling (e.g., docking with AutoDock Vina) identifies key binding interactions (e.g., hydrogen bonding with benzothiazole’s sulfur) .
Q. What methodologies address poor aqueous solubility during formulation?
- Salt formation : Hydrochloride salts improve solubility by 3–5× in aqueous buffers .
- Co-crystallization : Use of cyclodextrins (e.g., β-CD) to enhance dissolution rates .
- Lipid-based carriers : Nanoemulsions (e.g., Tween 80/soybean oil) achieve >90% encapsulation efficiency .
Data Contradiction Analysis
Q. Why do antimicrobial activity results vary between Gram-positive and Gram-negative bacteria?
The compound’s nitro group exhibits pH-dependent activity, with higher efficacy in acidic environments (e.g., against H. pylori). Gram-negative bacteria’s outer membrane lipopolysaccharides may reduce permeability, requiring adjuvant therapies (e.g., efflux pump inhibitors) .
Q. How to reconcile discrepancies in cytotoxicity profiles across cell lines?
Variations in metabolic activity (e.g., CYP450 expression in hepatic vs. renal cells) influence toxicity. Use isogenic cell lines and gene knockout models (e.g., CRISPR-Cas9) to identify metabolic pathways responsible for differential responses .
Experimental Design Considerations
Q. What controls are critical in stability studies under varying storage conditions?
- Temperature : Accelerated degradation studies at 40°C/75% RH for 6 months.
- Light exposure : Protect from UV using amber vials to prevent nitro-to-nitrito isomerization .
- Control samples : Include antioxidants (e.g., BHT) to assess oxidative degradation pathways .
Advanced Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
